2-CHLORO-N-[(CYCLOPROPYLCARBAMOYL)METHYL]-N-METHYLACETAMIDE
Description
2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide is a chloroacetamide derivative characterized by a central acetamide backbone with a chlorine atom at the 2-position and two distinct N-substituents: a methyl group and a cyclopropylcarbamoylmethyl moiety. This structural complexity suggests applications in medicinal chemistry or agrochemicals, where the chloroacetamide group may act as a reactive site for covalent binding or hydrolysis .
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-11(8(13)4-9)5-7(12)10-6-2-3-6/h6H,2-5H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLPABABZSZJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amides, thiol derivatives, and ethers.
Hydrolysis: Products are carboxylic acids and amines.
Oxidation and Reduction: Products include N-oxides and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chloroacetamide Derivatives
Physicochemical and Reactivity Trends
- Lipophilicity : Bulky substituents like trichloroethyl-naphthyl (Compound 2e, ) increase logP, whereas polar carbamoyl groups (Target Compound, ) reduce it.
- Reactivity : The 2-chloro group in all compounds is susceptible to nucleophilic substitution. Electron-withdrawing substituents (e.g., fluorine in ) may accelerate hydrolysis.
Biological Activity
2-Chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : CHClNO (exact composition requires further specification)
- CAS Number : Not specifically listed in the results but can be derived from related compounds.
The biological activity of this compound is primarily linked to its interaction with enzymes involved in inflammatory pathways. Similar compounds have demonstrated activity as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, mediators of inflammation and pain.
Interaction with COX Enzymes
Research indicates that derivatives of 2-chloro-N-acetamides can effectively inhibit COX-1 and COX-2 enzymes. For instance, a study on related compounds showed significant binding affinities to these targets, suggesting potential analgesic properties. The docking studies revealed various binding energies, indicating the strength of interaction with COX enzymes:
| Compound | Binding Energy (kcal/mol) | Interaction Residues |
|---|---|---|
| Diclofenac | -7.4 | TYR |
| AKM-1 | -8.8 | ARG, TYR |
| AKM-2 | -9.0 | ARG, TYR |
| AKM-3 | -9.0 | ARG |
Analgesic Activity
In vivo studies have evaluated the analgesic activity of similar acetamide derivatives through hot plate models. The findings suggest that these compounds exhibit significant analgesic responses comparable to standard drugs like diclofenac sodium .
Anti-inflammatory Effects
The anti-inflammatory potential is attributed to the inhibition of prostaglandin synthesis via COX enzyme inhibition. This mechanism is critical for the therapeutic effects observed in inflammatory disorders.
Case Studies and Research Findings
- Docking Studies : A study conducted by Kumar et al. synthesized several novel derivatives and performed molecular docking studies against COX enzymes. The findings indicated that certain derivatives exhibited promising binding affinities and significant analgesic effects in animal models .
- Toxicological Assessments : While specific toxicological data for this compound was not detailed in the search results, related compounds are often assessed for acute toxicity and irritant properties, emphasizing the importance of safety evaluations in drug development .
- Comparative Analysis : Comparative studies with structurally similar compounds reveal that modifications in the acetamide structure can lead to variations in biological activity, highlighting the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
